cypate-[(RGD)3-NH2]1
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Overview
Description
Cypate-[(RGD)3-NH2]1 is a compound that combines the near-infrared fluorescent dye Cypate with a trimeric sequence of arginine-glycine-aspartic acid (RGD) peptides. This compound is designed for targeted imaging and therapeutic applications, particularly in cancer research. The RGD peptide sequence is known for its ability to bind to integrin receptors, which are overexpressed in various tumor cells, making this compound highly valuable for tumor imaging and targeted therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cypate-[(RGD)3-NH2]1 involves the conjugation of Cypate with the trimeric RGD peptide sequence. The process typically starts with the synthesis of the RGD peptide using solid-phase peptide synthesis (SPPS). The peptide is then conjugated to Cypate through a series of coupling reactions, often using carbodiimide chemistry to activate the carboxyl groups of Cypate for amide bond formation with the amino groups of the peptide .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the SPPS process and optimizing the coupling reactions to ensure high yield and purity. This may include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Cypate-[(RGD)3-NH2]1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, which may affect its fluorescence properties.
Reduction: Reduction reactions can also alter the fluorescence characteristics of Cypate.
Substitution: The peptide sequence can be modified through substitution reactions to enhance its binding affinity or specificity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) for peptide conjugation .
Major Products
The major products of these reactions are typically modified versions of this compound with altered fluorescence properties or enhanced binding affinity to integrin receptors .
Scientific Research Applications
Cypate-[(RGD)3-NH2]1 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and chemical reactions.
Biology: Employed in cellular imaging to visualize integrin expression and monitor cellular processes.
Medicine: Utilized in tumor imaging and targeted therapy, particularly for cancers that overexpress integrin receptors.
Industry: Applied in the development of diagnostic tools and therapeutic agents for cancer treatment .
Mechanism of Action
The mechanism of action of Cypate-[(RGD)3-NH2]1 involves its binding to integrin receptors on the surface of tumor cells. The RGD peptide sequence specifically targets the αvβ3 integrin, which is overexpressed in many tumors. Upon binding, the compound can be internalized by the cells, allowing for targeted imaging and therapy. The near-infrared fluorescence of Cypate enables non-invasive imaging of tumors, while the RGD peptide enhances the specificity and efficacy of the compound .
Comparison with Similar Compounds
Similar Compounds
Cypate-[(RGD)2-NH2]1: A similar compound with a dimeric RGD sequence, which may have different binding affinity and internalization kinetics.
DFO-Cypate-(RGD)n-NH2: A series of compounds containing both desferrioxamine and multi-RGD peptides, designed for integrin receptor targeting and tumor imaging
Uniqueness
Cypate-[(RGD)3-NH2]1 is unique due to its trimeric RGD sequence, which provides optimal binding affinity and internalization into tumor cells. This makes it highly effective for targeted imaging and therapy compared to other compounds with fewer RGD sequences .
Properties
Molecular Formula |
C76H100N21O18+ |
---|---|
Molecular Weight |
1595.7 g/mol |
IUPAC Name |
(2R)-4-amino-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[[2-[2-[(1E,3E,5E,7E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]acetyl]amino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C76H99N21O18/c1-75(2)54(96(34-30-61(103)104)52-28-26-42-17-10-12-19-44(42)64(52)75)24-8-6-5-7-9-25-55-76(3,4)65-45-20-13-11-18-43(45)27-29-53(65)97(55)41-60(102)90-46(21-14-31-84-72(78)79)66(109)87-38-57(99)91-49(36-62(105)106)69(112)94-47(22-15-32-85-73(80)81)67(110)88-39-58(100)92-50(37-63(107)108)70(113)95-48(23-16-33-86-74(82)83)68(111)89-40-59(101)93-51(71(114)115)35-56(77)98/h5-13,17-20,24-29,46-51H,14-16,21-23,30-41H2,1-4H3,(H26-,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115)/p+1/t46-,47-,48-,49+,50+,51+/m0/s1 |
InChI Key |
JDBLOSLZCJNMOD-QCWHUYCXSA-O |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)N)C(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCC(=O)O)C=CC6=CC=CC=C65)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCC(=O)O)C=CC6=CC=CC=C65)(C)C)C |
Origin of Product |
United States |
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